ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,4-d]pyridazine core
Preparation Methods
The synthesis of ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step may involve nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
Ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds such as:
Thieno[3,4-d]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Phenylacetamido derivatives: These compounds have similar functional groups but different core structures, affecting their reactivity and biological activity.
Chlorophenyl derivatives: These compounds contain the chlorophenyl group but differ in other parts of their structure, influencing their overall properties.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with an acetamido group and a chlorophenyl substituent. Its molecular formula is C20H18ClN3O3S, and it has a molecular weight of 421.89 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the thieno[3,4-d]pyridazine moiety is believed to enhance its interaction with DNA and inhibit tumor growth.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
Case Studies
- Antitumor Efficacy : In a study by Xia et al., the compound was evaluated for its antitumor activity against A549 cell lines, showing significant growth inhibition at an IC50 of 49.85 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Anti-inflammatory Mechanism : Research demonstrated that this compound could inhibit the proliferation induced by VEGF in HUVECs at an IC50 of 0.30 nM, indicating strong anti-inflammatory properties that could be beneficial in diseases characterized by inflammation .
- In Vivo Studies : Further investigations into its pharmacokinetics and toxicity profiles are necessary to ascertain its viability for clinical applications.
Properties
IUPAC Name |
ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-2-31-23(30)20-17-13-32-21(25-18(28)12-14-8-10-15(24)11-9-14)19(17)22(29)27(26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSRLMBHJZSQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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